molecular formula C8H13NO3 B556474 Ac-4,5-dehydro-leu-oh CAS No. 88547-24-4

Ac-4,5-dehydro-leu-oh

Cat. No.: B556474
CAS No.: 88547-24-4
M. Wt: 171.19 g/mol
InChI Key: XWBXANFRXWKOCS-ZETCQYMHSA-N
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Description

Ac-4,5-dehydro-leu-oh, also known as (2S)-2-acetamido-4-methylpent-4-enoic acid, is a synthetic amino acid derivative. It is characterized by the presence of a double bond between the fourth and fifth carbon atoms in the leucine side chain, which distinguishes it from the naturally occurring leucine. This compound is often used in peptide synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-4,5-dehydro-leu-oh typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available L-leucine.

    Protection of Amino Group: The amino group of L-leucine is protected using an acetyl group to prevent unwanted reactions.

    Formation of Double Bond: The double bond is introduced between the fourth and fifth carbon atoms through a dehydrogenation reaction. This step often involves the use of strong bases or catalysts to facilitate the removal of hydrogen atoms.

    Deprotection: The acetyl group is removed to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ac-4,5-dehydro-leu-oh undergoes various chemical reactions, including:

    Oxidation: The double bond in the side chain can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to yield saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the double bond acts as a reactive site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated amino acid derivatives.

    Substitution: Various substituted amino acid derivatives depending on the nucleophile used.

Scientific Research Applications

Ac-4,5-dehydro-leu-oh has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and proteins with modified side chains, which can help in studying protein structure and function.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ac-4,5-dehydro-leu-oh involves its incorporation into peptides and proteins, where it can alter the structure and function of the resulting molecules. The double bond in the side chain can introduce conformational constraints, affecting the folding and stability of peptides. This can influence the interaction of peptides with their molecular targets, such as enzymes or receptors, and modulate their biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ac-4,5-dehydro-L-leucine: Similar in structure but may have different stereochemistry.

    N-acetyl-4,5-dehydro-DL-leucine: A racemic mixture of the compound.

    L-allylglycine: Contains an allyl group instead of a double bond.

Uniqueness

Ac-4,5-dehydro-leu-oh is unique due to the presence of the double bond in the side chain, which imparts distinct chemical and biological properties. This feature allows for the study of conformational effects in peptides and proteins, making it a valuable tool in research.

Properties

IUPAC Name

(2S)-2-acetamido-4-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h7H,1,4H2,2-3H3,(H,9,10)(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBXANFRXWKOCS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427183
Record name Ac-4,5-dehydro-leu-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88547-24-4
Record name Ac-4,5-dehydro-leu-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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